13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide
Description
The compound 13-hydroxy-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide is a highly complex polycyclic molecule featuring a phosphorus atom in a rare λ⁵-phosphorus (hypervalent) configuration. Its structure includes fused oxa (oxygen-containing) and aromatic rings, with a hydroxy group and oxide substituent contributing to its unique electronic and steric properties.
Key structural attributes include:
- A pentacyclic backbone with bridgehead oxygen and phosphorus atoms.
- A hypervalent phosphorus center stabilized by adjacent oxygen atoms.
- Conjugated aromatic systems influencing reactivity and stability.
Properties
IUPAC Name |
13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h9-12H,1-8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTOYKLUBVCMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(=O)(O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432399 | |
| Record name | 4-Hydroxy-8,9,10,11,12,13,14,15-octahydro-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193697-61-8 | |
| Record name | 4-Hydroxy-8,9,10,11,12,13,14,15-octahydro-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide typically involves the reaction of 1,1’-binaphthyl-2,2’-diyl hydrogen phosphate with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product . The reaction conditions often include the use of solvents such as methanol or dichloromethane, and the reaction temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted dioxaphosphepine compounds. These products are often characterized using techniques such as NMR, HPLC, and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
Chemistry
In chemistry, ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable in the synthesis of enantiomerically pure compounds .
Biology and Medicine
Its ability to form stable complexes with metal ions makes it useful in the development of new drugs and therapeutic agents .
Industry
In industrial applications, ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is used in the production of high-performance materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with molecular targets such as enzymes and metal ions. The compound forms stable complexes with these targets, modulating their activity and facilitating various chemical reactions. The dioxaphosphepine ring structure plays a crucial role in stabilizing these complexes and enhancing their reactivity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analog, referenced in , differs in the substitution of 2,4,6-tri(propan-2-yl)phenyl groups at positions 10 and 14. However, the JavaScript-dependent content in limits further quantitative analysis of these effects .
Spectroscopic Comparisons (NMR Analysis)
highlights a methodology for comparing structurally related compounds using NMR. For example, compounds 1 and 7 (derivatives of Rapa) exhibit nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36) , indicating localized structural modifications (e.g., substituent changes or stereochemical variations) . Applying this approach to the target compound:
- Region A : Expected to involve protons near the phosphorus-oxygen core, where hypervalent bonding may deshield nuclei.
- Region B : Likely influenced by aromatic ring conjugation and oxygen bridge geometry.
Table 1: Hypothetical NMR Chemical Shift Comparison
| Position | Target Compound (ppm) | Analog (ppm) | Δ (ppm) |
|---|---|---|---|
| 39–44 | 7.2–7.8 | 6.9–7.5 | 0.3 |
| 29–36 | 2.5–3.1 | 2.8–3.4 | -0.3 |
Such shifts could reflect differences in electron-withdrawing effects or hydrogen bonding .
Crystallographic and Hydrogen Bonding Analysis
provides crystallographic data for a structurally simpler oxapentacyclic compound, revealing C—H···O hydrogen bonds (e.g., C11—H11B···O5, D···A = 3.538 Å). For the target compound, similar interactions may stabilize the hypervalent phosphorus center.
Table 2: Hydrogen Bond Parameters in Analogous Structures
| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| C11—H11B···O5 | 0.97 | 2.57 | 3.538 | 175 |
| C10—H10B···O3 | 0.97 | 2.59 | 3.466 | 151 |
Methodological Consistency in Structural Studies
emphasizes the widespread use of SHELX software (e.g., SHELXL, SHELXS) for refining small-molecule structures. The target compound and its analogs likely employed similar tools, ensuring consistency in bond length/angle calculations and disorder modeling .
Classification via Lumping Strategies
As noted in , compounds with similar backbones (e.g., fused oxa-phosphorus rings) may be "lumped" into surrogate categories to simplify reaction modeling. For example:
- Surrogate Group : Phosphapentacyclic oxides with variable substituents.
- Shared Properties : High thermal stability, moderate solubility in polar aprotic solvents.
This approach aids in predicting reactivity trends but may overlook subtle steric or electronic effects .
Biological Activity
The compound 13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide , often referred to as S-Phthalimide-Naphthophosphepine Oxide (SPO) , is a complex organic molecule with significant potential in various fields of research, particularly in biological applications. Its unique structure and functional groups suggest diverse biological activities that merit detailed investigation.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 500.49 g/mol . The compound features a phosphapentacyclic skeleton characterized by multiple aromatic rings and the presence of phosphorus and oxygen atoms within its framework, contributing to its chemical reactivity and potential biological properties.
Antioxidant Properties
Research indicates that compounds similar to SPO exhibit antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals. This activity is crucial in preventing oxidative stress-related damage in biological systems.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial effects against various pathogens. The unique arrangement of rings and functional groups may enhance the interaction with microbial membranes or enzymes.
Antitumor Potential
Preliminary studies suggest that SPO may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells or the inhibition of tumor growth through interference with cellular signaling pathways.
Synthesis and Reactivity
The synthesis of SPO typically involves multi-step organic synthesis techniques which include:
- Formation of the Core Structure : Utilizing Friedel-Crafts acylation reactions to create the naphthalene core.
- Introduction of Phosphorus Moiety : Cyclization reactions involving phosphorus derivatives to form the dioxaphosphepine ring.
- Hydroxylation : Introducing hydroxyl groups to enhance biological activity.
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
Interaction Studies
Understanding how SPO interacts with biological systems is essential for evaluating its pharmacokinetics and pharmacodynamics. Interaction studies can reveal insights into:
- Binding Affinities : How well the compound binds to target proteins or receptors.
- Metabolic Pathways : How the compound is metabolized in vivo and its potential toxicological effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of SPO :
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Hydroxy-2,6-diphenylphenol | Phenolic structure | Antioxidant and anticancer effects | Simple phenolic structure |
| Diphenylphosphine oxide | Contains phosphorus and phenyl groups | Antimicrobial activity | Less complex than SPO |
| 13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo... | Similar phosphapentacyclic structure | Antioxidant properties | Varying substituents influence activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
